![molecular formula C10H14N2O4 B14366324 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 91532-44-4](/img/structure/B14366324.png)
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with appropriate hydroxypropylating agents. One common method is the Claisen-Schmidt condensation reaction, which is carried out in a basic medium . This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-{2-Hydroxy-3,4,6-trimethoxyphenyl}-3-(thiophen-2-yl)prop-2-en-1-one: A heterocyclic chalcone with similar structural features.
2-Hydroxy-4-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy substituents.
Uniqueness
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a pyrimidine ring with a hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91532-44-4 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-prop-2-enoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-2-5-16-7-8(13)6-12-4-3-9(14)11-10(12)15/h2-4,8,13H,1,5-7H2,(H,11,14,15) |
Clave InChI |
UXHQWEXPGYHHRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CN1C=CC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


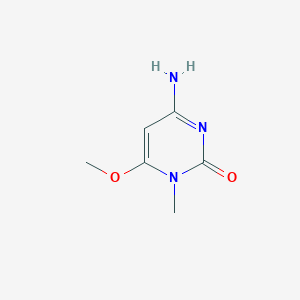
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
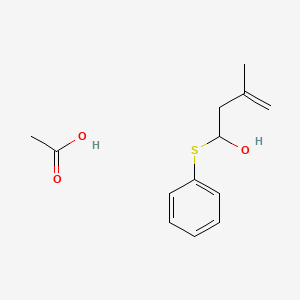
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
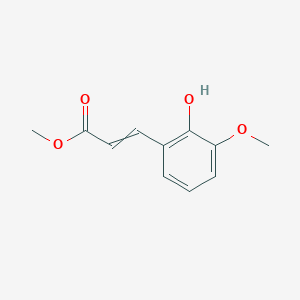
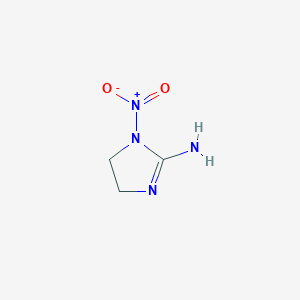

![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)

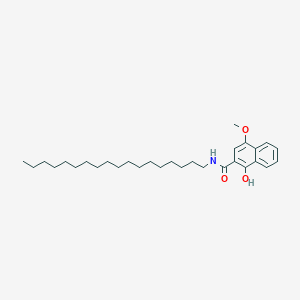
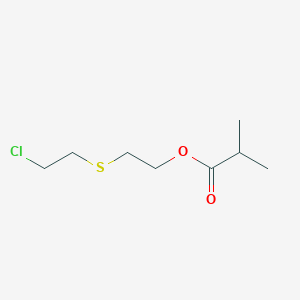
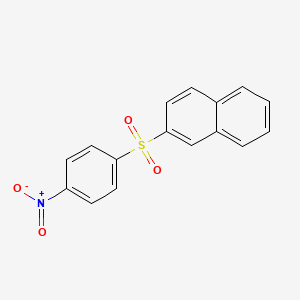

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
